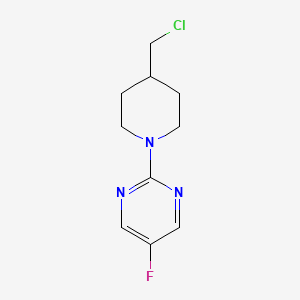
2-(4-(Chlormethyl)piperidin-1-yl)-5-fluorpyrimidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(Chloromethyl)piperidin-1-yl)-5-fluoropyrimidine is a chemical compound that features a piperidine ring substituted with a chloromethyl group and a fluoropyrimidine moiety
Wissenschaftliche Forschungsanwendungen
2-(4-(Chloromethyl)piperidin-1-yl)-5-fluoropyrimidine has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is employed in studies to understand its interaction with biological targets and its potential therapeutic effects.
Industrial Applications: The compound is used in the production of various chemical intermediates and active pharmaceutical ingredients.
Wirkmechanismus
Target of Action
The compound contains a piperidine nucleus, which is a common feature in many therapeutic agents. Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Compounds with similar structures have been shown to interact with various targets, leading to a range of biological effects .
Biochemical Pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it affects. Piperidine derivatives have been found to affect a variety of pathways related to their therapeutic applications .
Result of Action
Piperidine derivatives have been found to have a variety of effects, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant effects .
Safety and Hazards
Zukünftige Richtungen
Piperidine derivatives have a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Moreover, the discovery and biological evaluation of potential drugs containing the piperidine moiety are areas of ongoing research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Chloromethyl)piperidin-1-yl)-5-fluoropyrimidine typically involves the reaction of 4-(chloromethyl)piperidine with 5-fluoropyrimidine under specific conditions. One common method includes:
Starting Materials: 4-(Chloromethyl)piperidine and 5-fluoropyrimidine.
Reaction Conditions: The reaction is often carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Procedure: The mixture is stirred and heated to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-(Chloromethyl)piperidin-1-yl)-5-fluoropyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be subjected to oxidation or reduction reactions, depending on the desired transformation.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents such as ethanol or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative, while coupling reactions can produce biaryl compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-(Chloromethyl)piperidin-1-yl)pyrimidine: Similar structure but lacks the fluorine atom.
4-(Chloromethyl)piperidine: Contains the piperidine ring with a chloromethyl group but lacks the pyrimidine moiety.
5-Fluoropyrimidine: Contains the fluoropyrimidine moiety but lacks the piperidine ring.
Uniqueness
2-(4-(Chloromethyl)piperidin-1-yl)-5-fluoropyrimidine is unique due to the combination of the piperidine ring, chloromethyl group, and fluoropyrimidine moiety. This unique structure imparts specific chemical and biological properties that are not present in the similar compounds listed above.
Eigenschaften
IUPAC Name |
2-[4-(chloromethyl)piperidin-1-yl]-5-fluoropyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClFN3/c11-5-8-1-3-15(4-2-8)10-13-6-9(12)7-14-10/h6-8H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZCIIPOMUWPJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCl)C2=NC=C(C=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(2-Chloro-4-fluorophenoxy)-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B2488300.png)
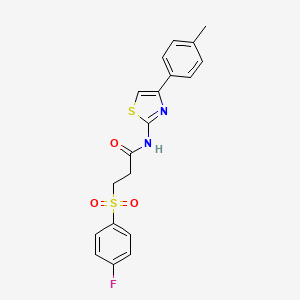
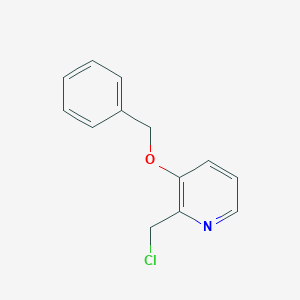
![2-[(2-Ethoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2488309.png)
![N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2488312.png)
![[1-(3-Cyanoanilino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate](/img/structure/B2488313.png)
![methyl 4-chloro-5H,6H,7H-cyclopenta[d]pyrimidine-2-carboxylate](/img/structure/B2488314.png)

![N-(4-chlorophenyl)-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2488316.png)
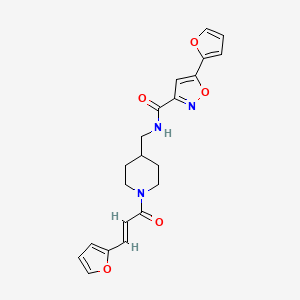
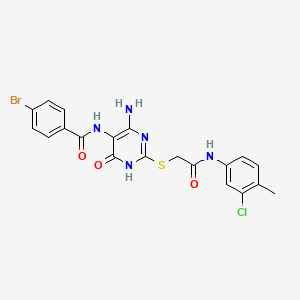
![2,4-dichloro-N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}aniline](/img/structure/B2488320.png)

![Tert-butyl 4-[4-[(prop-2-enoylamino)methyl]oxan-4-yl]piperidine-1-carboxylate](/img/structure/B2488323.png)
